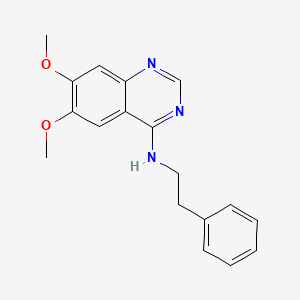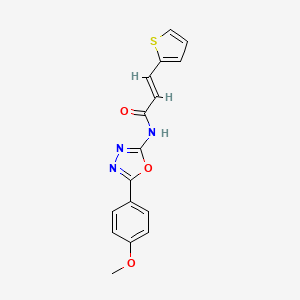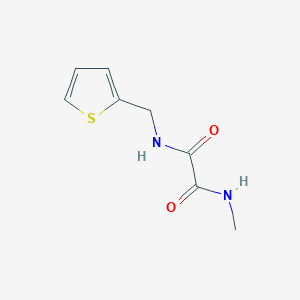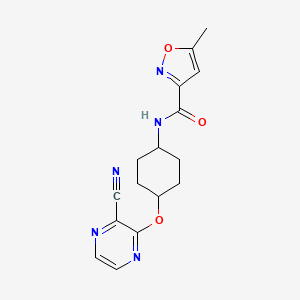
N-(6,7-dimethoxy-4-quinazolinyl)-N-phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6,7-dimethoxy-4-quinazolinyl)-N-phenethylamine” is a compound that has been developed by AstraZeneca . It is also known as Aurora Kinase Inhibitor II . The compound is a solid and has a yellow color .
Synthesis Analysis
The synthesis of a similar compound, N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride, involves the reaction of 4-chloro-6,7-dimethoxyquinazoline and N-benzoyl 4-aminoaniline in isopropanol . The reaction mixture is heated at reflux for 3 hours before being allowed to cool to ambient temperature .Molecular Structure Analysis
The empirical formula of the compound is C23H20N4O3·HCl . The molecular weight is 436.89 . The SMILES string representation of the compound is Cl.COc1cc2ncnc(Nc3ccc(NC(=O)c4ccccc4)cc3)c2cc1OC .Physical And Chemical Properties Analysis
The compound is a solid and has a yellow color . It is soluble in DMSO at approximately 2.4 mg/mL with warming up to 60°C for 1 minute . It is less soluble in water, with a solubility of less than 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study demonstrates the synthesis of new (quinazolin-4-ylamino) methylphosphonates through microwave irradiation, exploring their potential antiviral activities. This research highlights the chemical versatility of quinazoline derivatives and their applications in developing antiviral agents (Luo et al., 2012).
Cholinesterase Inhibition
Quinazolinimines, specifically homobivalent dimers, have been synthesized and evaluated for their inhibitory activity against cholinesterases, displaying significant selectivity towards butyrylcholinesterase. This finding suggests the potential of quinazolinimines in the treatment of diseases associated with cholinesterase dysfunction (Decker, 2006).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from quinazoline precursors, have shown potent cytotoxic activities against various cancer cell lines. This research underscores the potential of quinazoline derivatives in oncology, particularly in developing new anticancer drugs (Deady et al., 2003).
Novel Anticancer Agents
A quinazoline-based analog has been identified as a novel anticancer agent, inducing cell cycle arrest and apoptosis in human lung cancer cells through a ROS-dependent mechanism. This study presents quinazoline derivatives as promising scaffolds for designing anticancer agents (Shi et al., 2017).
Antimalarial Drug Lead
Quinazoline-2,4-diamines have been extensively studied for their antimalarial activities, leading to the identification of potent drug leads. This research emphasizes the application of quinazoline derivatives in addressing global health challenges like malaria (Mizukawa et al., 2021).
Tyrosine Kinase Inhibition
Fused tricyclic quinazoline analogs have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), demonstrating significant potential in targeted cancer therapy (Rewcastle et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-22-16-10-14-15(11-17(16)23-2)20-12-21-18(14)19-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKGRHMBXYEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2883472.png)


![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)







